beta-Methylmelatonin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)propyl]acetamide |
InChI |
InChI=1S/C14H18N2O2/c1-9(7-15-10(2)17)13-8-16-14-5-4-11(18-3)6-12(13)14/h4-6,8-9,16H,7H2,1-3H3,(H,15,17) |
InChI Key |
CKJPQNIMWAHOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C)C1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Beta Methylmelatonin
General Synthetic Approaches to Tryptamine (B22526) Derivatives
The tryptamine scaffold is the core structure of melatonin (B1676174) and its analogs, including beta-methylmelatonin. Consequently, general methods for tryptamine synthesis are foundational. Classical approaches often begin with a substituted indole (B1671886) as the starting material. nih.gov One-pot reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) represents an efficient and versatile method for synthesizing tryptamine derivatives. sigmaaldrich.comacs.orgresearchgate.net This approach is valued for its use of safe, inexpensive reagents and mild reaction conditions. sigmaaldrich.comacs.orgresearchgate.net
Another common strategy is the Fischer indole synthesis, which can be adapted to produce a variety of tryptamine derivatives. sci-hub.se For instance, melatonin itself can be synthesized in a one-pot operation by reacting 4-methoxyphenylhydrazine hydrochloride with acetic anhydride (B1165640) and 4-aminobutyraldehyde dimethylacetal. sci-hub.se Modifications to these fundamental approaches allow for the introduction of various substituents on the indole ring and the ethylamine (B1201723) side chain, paving the way for the synthesis of a diverse library of melatonin-related compounds.
Specific Reaction Pathways for Beta-Alkylation of Melatonin Scaffolds
The introduction of a methyl group at the beta-position of the melatonin scaffold is a key transformation in the synthesis of this compound. This modification has been explored to understand the structure-activity relationships at the melatonin receptors.
A series of beta-substituted and beta,beta-disubstituted N-acyl-5-methoxytryptamines have been prepared to investigate the binding site of the melatonin receptor. The synthesis of this compound involves the strategic introduction of the methyl group onto the ethylamine side chain of a suitable tryptamine precursor.
The beta-position of this compound is a chiral center, meaning the compound exists as two enantiomers, (R)- and (S)-beta-methylmelatonin. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a critical endeavor. Research into N-anilinoethylamides, a class of melatoninergic agents, has shed light on the importance of stereochemistry at the beta-position. nih.govresearchgate.net
In a study on beta-methyl substituted N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, a melatonin analog, it was found that the receptor affinity was conserved only for the beta-methyl derivative, which displayed significant stereoselectivity. nih.govresearchgate.net The (S)-enantiomer was identified as the eutomer, meaning it is the more active of the two. nih.govresearchgate.net Molecular dynamics simulations and NMR spectroscopy revealed that the (S)-beta-methyl group helps to lock the ethylamide side chain into a conformation that fits favorably into the receptor binding site. nih.govresearchgate.net
While direct stereoselective synthesis of this compound itself is a specific challenge, the principles are demonstrated in the synthesis of other chiral melatonin receptor agonists like Ramelteon. Asymmetric synthesis techniques such as asymmetric Michael additions and catalytic asymmetric hydrogenations are employed to establish the desired stereocenter with high enantiomeric excess. nih.govacs.orgresearchgate.net For instance, transaminase enzymes have shown significant potential in the stereoselective synthesis of serotonin (B10506) and melatonin receptor agonists by producing chiral amines from prochiral ketones with high yields and enantiomeric excesses. ucl.ac.ukresearchgate.net
The following table summarizes the key findings regarding the stereoselectivity of beta-methylated melatonin analogs.
| Compound Class | Key Finding | Reference |
| N-anilinoethylamides | The (S)-enantiomer of the beta-methyl derivative is the eutomer. | nih.govresearchgate.net |
| N-anilinoethylamides | The beta-methyl group influences the conformational preferences of the ethylamide chain, favoring a bioactive conformation. | nih.govresearchgate.net |
| Serotonin/Melatonin Agonists | Transaminase enzymes can be used for the stereoselective synthesis of chiral aminotetraline precursors. | ucl.ac.ukresearchgate.net |
The synthesis of substituted this compound analogs allows for a systematic exploration of structure-activity relationships. By varying substituents on the indole nucleus and the N-acyl group, researchers can fine-tune the pharmacological properties of these compounds. The general synthetic routes for tryptamines can be adapted to incorporate these modifications. For example, starting with appropriately substituted indoles or using different acylating agents allows for the creation of a diverse range of analogs.
Novel Synthetic Strategies for Melatonin-Related Compounds
Recent advancements in synthetic chemistry have introduced novel strategies for the preparation of melatonin and its analogs, focusing on efficiency, sustainability, and the ability to generate molecular diversity.
Catalytic C3-alkylation of indoles represents a powerful and direct method for constructing the tryptamine side chain. nih.gov Boron trifluoride etherate (B(C6F5)3) has been used as a catalyst for the direct C3 alkylation of indoles using amine-derived alkylating agents. nih.gov This metal-free approach is notable for its ability to cleave α-nitrogen C(sp3)–H bonds heterolytically. nih.gov Furthermore, manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been employed as a recyclable heterogeneous catalyst for the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions, highlighting a green chemistry approach. researchgate.net
The following table outlines some of the novel synthetic strategies for melatonin-related compounds.
| Strategy | Catalyst/Enzyme | Key Features | Reference |
| Direct C3 Alkylation | B(C6F5)3 | Metal-free, direct alkylation of indoles. | nih.gov |
| Heterogeneous Catalysis | MnFe2O4 Nanoparticles | Recyclable catalyst, solvent-free conditions. | researchgate.net |
| Enzymatic Flow Synthesis | Immobilized Transferase | Rapid reaction times, high yields, sustainable process. | ucl.ac.uk |
Pharmacological Characterization and Receptor Interaction Profiles
Receptor Binding Affinity Studies of Beta-Methylmelatonin and Analogs
The initial step in characterizing a compound's activity at a receptor is to determine its binding affinity, which indicates the strength of the interaction between the ligand and the receptor.
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor. These assays typically involve competing a non-labeled ligand of interest against a radioactively labeled ligand with known high affinity for the receptor. While specific binding data for this compound is not widely available in the public domain, the methodology for such an investigation would involve the use of tritiated ([³H]) or iodinated ([¹²⁵I]) melatonin (B1676174) as the radioligand in preparations of cells or tissues expressing the MT1 and MT2 receptors. The concentration of this compound required to displace 50% of the radioligand (the IC₅₀ value) would be determined and then converted to an inhibition constant (Ki) to reflect its binding affinity.
To contextualize the affinity of this compound, its binding profile would be compared with that of the endogenous ligand, melatonin, and other well-characterized melatonin receptor agonists. For instance, a related compound, beta-methyl-6-chloromelatonin, has been noted for its high affinity for both MT1 and MT2 receptors. Studies on this derivative have highlighted the favorable influence of the R-configuration at the beta-methyl position on receptor binding. It is plausible that this compound would exhibit a similar stereochemical preference. A comparative analysis would rank the binding affinities of these compounds, providing insight into the structural determinants of receptor interaction.
Interactive Data Table: Comparative Receptor Binding Affinities (Hypothetical Data)
| Compound | MT1 Receptor (Ki in nM) | MT2 Receptor (Ki in nM) |
| Melatonin | 1.0 | 0.8 |
| This compound | 2.5 | 1.5 |
| Agonist X | 0.5 | 0.3 |
| Agonist Y | 5.0 | 3.0 |
Agonist and Antagonist Functional Profiling
Beyond binding, functional assays are essential to determine whether a ligand activates (agonist) or inhibits (antagonist) the receptor.
Functional assays, such as those measuring changes in intracellular second messengers like cyclic AMP (cAMP), are used to determine the potency (EC₅₀ value) and efficacy (Emax) of a compound. As a melatonin analog, this compound is expected to act as an agonist at MT1 and MT2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The potency would be the concentration of this compound required to produce 50% of its maximal effect, while efficacy would be the maximum response it can elicit compared to the endogenous ligand, melatonin.
While this compound itself is presumed to be an agonist, chemical modifications to its structure could yield derivatives with antagonistic properties. These antagonists would bind to the melatonin receptors but fail to elicit a response, thereby blocking the action of melatonin and other agonists. The antagonistic activity of such derivatives would be quantified by their ability to inhibit the functional response induced by a known agonist. The development of selective antagonists for MT1 or MT2 is a significant area of research as it allows for the dissection of the specific physiological roles of each receptor subtype.
Molecular Mechanisms of Receptor Activation and Modulation
Understanding how this compound interacts with and activates melatonin receptors at a molecular level is key to rational drug design. The binding of an agonist like this compound is thought to induce a conformational change in the receptor, leading to the activation of intracellular G-proteins. The interaction is governed by specific contacts between the ligand and amino acid residues within the receptor's binding pocket. The N-acetyl group and the 5-methoxy group of the indole (B1671886) core are known to be critical for the high-affinity binding of melatonergic ligands. The addition of the beta-methyl group would likely influence the orientation of the ethylamide side chain within the binding pocket, potentially leading to altered interactions and functional outcomes compared to melatonin.
G-Protein Coupled Receptor Signaling Pathways (e.g., cAMP/PKA Pathway Inhibition)
Melatonin receptors, including MT1 and MT2, are classic G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. mdpi.comnih.gov Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.gov This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key downstream effector in this signaling cascade. nih.gov
Investigation of Beta-Arrestin Recruitment and Receptor Internalization
Upon agonist binding and subsequent G-protein activation, GPCRs are typically phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation event promotes the binding of beta-arrestin proteins to the receptor. Beta-arrestin recruitment serves two primary functions: it desensitizes the G-protein signaling by sterically hindering further G-protein coupling, and it initiates a separate wave of signaling through beta-arrestin-dependent pathways. mdpi.com Furthermore, beta-arrestin binding often leads to the internalization of the receptor from the cell surface, a process critical for receptor resensitization and downregulation. mdpi.com
For melatonin receptors, agonist-induced recruitment of beta-arrestin is a recognized mechanism for the termination of G-protein signaling. mdpi.com However, specific quantitative data from beta-arrestin recruitment assays for this compound or its chlorinated derivatives are not readily found in the available scientific literature. Such studies would be crucial to fully understand the potential for biased agonism, where a ligand might preferentially activate G-protein signaling over beta-arrestin signaling, or vice-versa.
Receptor Subtype Selectivity and Allosteric Modulation Studies
Beta-methyl-6-chloromelatonin has been characterized for its binding affinity and functional potency at the two high-affinity melatonin receptor subtypes, MT1 and MT2. It is considered a non-selective agonist, meaning it binds to and activates both receptor subtypes. wikipedia.orgnih.govresearchgate.net However, detailed binding studies have revealed a slight preference for the MT2 receptor. wikipedia.orgnih.gov This subtle selectivity is a common feature among chlorinated melatonin derivatives. wikipedia.org
The binding affinities (Ki) and functional potency (EC50) of beta-methyl-6-chloromelatonin are summarized in the table below, with melatonin included for comparison.
| Compound | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) | MT1/MT2 Ki Ratio | EC50 (nM) |
|---|---|---|---|---|
| beta-methyl-6-chloromelatonin (TIK-301) | 0.081 | 0.042 | 1.9 | 0.0479 |
| Melatonin | Data not specified | Data not specified | Data not specified | 0.063 |
Data sourced from multiple references. wikipedia.orgnih.govnih.gov
Studies on the allosteric modulation of melatonin receptors by this compound or its derivatives are not available in the current scientific literature. Allosteric modulators bind to a site on the receptor that is distinct from the primary agonist binding site (orthosteric site) and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the orthosteric ligand. The absence of such studies indicates a potential area for future research to explore more complex mechanisms of melatonin receptor modulation.
Structure Activity Relationship Sar Studies of Beta Methylmelatonin Analogs
Impact of Beta-Methyl Group on Receptor Binding and Activity
The introduction of a methyl group at the beta-position of the ethylamino side chain of melatonin (B1676174) has a discernible impact on its receptor binding affinity and functional activity. Studies on beta-methylmelatonin have shown that this modification can lead to a slight decrease in binding affinity at human MT1 and MT2 receptors. researchgate.net However, the functional consequences of this structural change are not straightforward. For instance, in the Xenopus laevis melanophore assay, a model system for studying melatonin receptor activity, this compound demonstrated an increased potency compared to melatonin itself. researchgate.net
This suggests that while the beta-methyl group may slightly hinder the optimal fit within the binding pocket of human melatonin receptors, it might enhance the molecule's ability to induce a conformational change in the receptor that leads to a stronger biological response in certain cellular contexts. Further investigation into beta,beta-dimethylmelatonin (B10847059), an analog with two methyl groups at the beta-position, also showed a similar trend of slightly reduced binding at human receptors but increased potency in the melanophore assay. researchgate.net These findings highlight the nuanced role of the beta-methyl substituent in modulating the pharmacological profile of melatonin analogs.
| Compound | Modification | Receptor Binding (Human) | Functional Potency (Xenopus Melanophores) |
|---|---|---|---|
| Melatonin | - | High Affinity | High Potency |
| This compound | Single methyl group at beta-position | Slightly decreased affinity | Increased potency |
| beta,beta-Dimethylmelatonin | Two methyl groups at beta-position | Slightly decreased affinity | Increased potency |
Systematic Modifications of the Indole (B1671886) Moiety and Side Chain
Systematic modifications of the indole moiety and the N-acyl side chain of melatonin analogs, including those with a beta-methyl group, have been a key strategy in developing receptor subtype-selective ligands. nih.gov For the indole ring, substitutions at various positions have been explored to understand their influence on receptor affinity and selectivity. For instance, the 5-methoxy group is a critical feature for high-affinity binding, and its replacement or modification often leads to a significant loss of affinity. nih.gov However, substitutions at other positions of the indole nucleus can modulate the pharmacological properties of the molecule.
Regarding the N-acyl side chain, its length and composition are crucial for agonist versus antagonist activity. Altering the acyl group can significantly impact the efficacy of the compound. nih.gov In the context of beta-substituted tryptamines, such as this compound, modifications to the N-acyl group have led to the development of compounds with mixed agonist/antagonist profiles and receptor subtype selectivity. researchgate.net For example, N-butanoyl 5-methoxy-1-methyl-beta,beta-trimethylenetryptamine was found to be an antagonist at human MT1 receptors but an agonist at MT2 receptors. researchgate.net This demonstrates that the interplay between substitutions on the indole ring, the N-acyl side chain, and the beta-position of the ethylamine (B1201723) side chain is complex and offers a rich landscape for the design of novel melatonin receptor modulators.
Stereochemical Requirements for Melatonin Receptor Interaction
The introduction of a chiral center at the beta-position of the ethylamino side chain in this compound means that it can exist as two enantiomers, (S)-beta-methylmelatonin and (R)-beta-methylmelatonin. SAR studies have revealed that melatonin receptors exhibit stereoselectivity, meaning that the spatial arrangement of atoms in the ligand is critical for its interaction with the receptor.
Research has shown that the stereochemistry at the beta-carbon significantly influences the binding affinity and functional activity of these analogs. For instance, in a related series of tetrahydronaphthalenic derivatives, the (-)-(S) enantiomer demonstrated higher affinity for both MT1 and MT2 receptors and was responsible for the observed selectivity towards the MT2 receptor. nih.gov This suggests that the orientation of the methyl group in the binding pocket is a key determinant of receptor interaction. The receptor's binding site is likely shaped in a way that preferentially accommodates one enantiomer over the other, allowing for more favorable intermolecular interactions, such as van der Waals forces and hydrophobic interactions, which contribute to a more stable ligand-receptor complex. This stereochemical preference is a crucial consideration in the design of potent and selective melatonin receptor ligands.
| Enantiomer | Relative Affinity for MT1 Receptor | Relative Affinity for MT2 Receptor | Selectivity |
|---|---|---|---|
| (-)-(S) | Higher | Higher | Selective for MT2 |
| (+)-(R) | Lower | Lower | Less Selective |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the field of melatonin receptor ligands, QSAR studies have been employed to identify the key physicochemical properties that govern receptor affinity and function. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the drug design process.
For this compound analogs, QSAR models would typically incorporate descriptors that quantify properties such as lipophilicity, electronic effects, and steric parameters of the substituents on the indole ring and the side chain. For example, a QSAR study on 2-substituted indole melatonin receptor ligands revealed an optimal range of lipophilicity for the substituent at the C2 position of the indole ring. nih.gov Ligand-based design approaches, which rely on the knowledge of active compounds, often utilize pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. For melatonin agonists, the common pharmacophore includes an amide group, an aromatic ring with a methoxy (B1213986) or similar group, and a specific spatial relationship between these features. nih.gov The inclusion of the beta-methyl group in this compound would add another feature to this pharmacophore, refining the model to account for the steric and hydrophobic contributions of this group.
Receptor-Based Computational Modeling and Docking Studies
With the determination of the high-resolution three-dimensional structures of the MT1 and MT2 melatonin receptors, receptor-based computational modeling and docking studies have become powerful tools for understanding ligand-receptor interactions at the atomic level. elifesciences.orgnsf.gov These methods allow researchers to virtually screen large libraries of compounds and to predict their binding modes and affinities for the melatonin receptors. nih.gov
In the context of this compound, docking studies can provide valuable insights into how the beta-methyl group is accommodated within the binding pocket of the MT1 and MT2 receptors. These studies can help to explain the observed differences in binding affinity and functional activity between melatonin and this compound. For example, a docking simulation might reveal that the beta-methyl group makes favorable hydrophobic contacts with specific amino acid residues in the binding site, or conversely, that it causes a slight steric clash that reduces binding affinity. nih.gov
Furthermore, computational modeling can be used to rationalize the stereoselectivity of the receptors for the (S)- and (R)-enantiomers of this compound. By docking both enantiomers into the receptor's binding site, it is possible to compare their binding energies and interaction patterns, thereby identifying the structural basis for the preferential binding of one enantiomer. These receptor-based approaches, in conjunction with SAR data, are invaluable for the rational design of new this compound analogs with improved potency and selectivity. nih.gov
Preclinical Investigation of Biological Activities in Research Models
In Vivo Animal Model Studies
Assessment of Chronobiotic Effects in Animal Circadian Models
Preclinical investigations into beta-Methylmelatonin's chronobiotic effects are informed by its established interaction with melatonin (B1676174) receptors, which are central to the regulation of circadian rhythms in animal models. This compound functions as a melatonin receptor agonist, exhibiting affinity for both MT1 and MT2 receptor subtypes ontosight.ainih.govresearchgate.netidrblab.net. These receptor subtypes are known to mediate the chronobiotic actions of melatonin, such as the phase shifting of circadian rhythms, particularly within the suprachiasmatic nucleus (SCN) of the brain researchgate.netidrblab.net. Studies have indicated that this compound is explored for its role in circadian rhythm regulation ontosight.ai. While specific studies detailing the phase-shifting effects of this compound in comprehensive animal circadian models (e.g., wheel-running activity) were not detailed in the provided search results, its demonstrated interaction with MT1 and MT2 receptors, which are key players in these processes, suggests a potential for influencing circadian timing. Furthermore, this compound has shown an increase in potency on Xenopus melanophores compared to melatonin nih.govresearchgate.net, a physiological response involving pigment aggregation that can be linked to circadian signaling pathways.
Studies on Receptor-Mediated Physiological Responses in Specific Tissues
Research into this compound has elucidated its interaction with specific melatonin receptor subtypes and explored its potential physiological impacts. This compound acts as an agonist at melatonin receptors, with studies characterizing its binding affinities to human MT1A and MT1B receptors. These studies report binding affinities (Ki values) of 1.7 nM for MT1A and 2.9 nM for MT1B idrblab.net. Compared to melatonin, this compound shows a slight decrease in binding affinity at human receptors but exhibits an increase in potency on Xenopus melanophores nih.govresearchgate.net.
Beyond its receptor interactions, this compound is being investigated for its antioxidant properties and its effects on cancer cells ontosight.ai. Related compounds, such as beta-methyl-6-chloromelatonin, have demonstrated a direct soporific effect, significantly reducing sleep latency in subjects with primary insomnia without inducing hypothermia researchgate.netnih.gov. This suggests a potential for this compound to influence sleep regulation through receptor-mediated pathways. Additionally, beta-alkylmelatonins, a class to which this compound belongs, have been explored for their potential in modulating reproductive functions, such as ovulation inhibition google.com.
Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) | Source |
| Human MT1A | 1.7 nM | idrblab.net |
| Human MT1B | 2.9 nM | idrblab.net |
Analytical and Spectroscopic Characterization Methods in Research
Chromatographic Techniques for Analysis and Purification
Chromatography is a cornerstone for isolating and analyzing beta-methylmelatonin, separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound and its analogs. Research studies frequently employ reverse-phase HPLC for assessing the purity of synthesized batches. For instance, purity levels of 99.25% to 99.89% (as measured by Area Under the Curve, AUC) have been reported for related compounds using HPLC analysis. rssing.com
Chiral HPLC is particularly crucial for separating the enantiomers of this compound, as the biological activity of melatonin (B1676174) receptor ligands is often stereospecific. In research involving related chiral compounds, separation of enantiomers has been successfully accomplished using a chiral HPLC column with a mobile phase consisting of hexane (B92381) and 2-propanol, often in a 9:1 ratio. researchgate.net The detection is typically carried out using a UV detector. rssing.com
| Parameter | Example Specification | Source(s) |
| Column Type | Symmetry C18 | rssing.com |
| Chiral Column | researchgate.netresearchgate.net | |
| Mobile Phase | Acetonitrile – 0.1 M phosphate (B84403) buffer (pH 2.5), 40:60 | rssing.com |
| Hexane:2-propanol (9:1) | researchgate.net | |
| Flow Rate | 0.8 ml/min | rssing.com |
| Detector | UV (220 nm) | rssing.com |
| Application | Purity determination, Separation of enantiomers | rssing.comresearchgate.net |
This table presents example HPLC conditions documented for the analysis of melatonin analogs. Conditions may vary based on the specific analytical goal.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological samples. In analytical research, this compound has been utilized as an internal standard for the quantification of other related analytes. rssing.com
The methodology involves separating the compound using liquid chromatography before it enters the mass spectrometer. Detection is performed in electrospray positive ionization mode (ESI+), utilizing Multiple Reaction Monitoring (MRM) for high specificity. rssing.com This technique monitors specific fragmentation transitions from a precursor ion to a product ion. For a related melatonin analog, precursor-to-product ion transitions such as 338.3/295.1 and 338.3/259.2 have been used for quantitation. rssing.com
| Parameter | Specification | Source(s) |
| Ionization Mode | Electrospray Positive Ionization (ESI+) | rssing.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rssing.com |
| Application | Analyte quantitation, Use as an internal standard | rssing.com |
| Example Transitions | For analog: 338.3/295.1, 338.3/259.2 | rssing.com |
This table illustrates typical parameters for LC-MS/MS analysis of melatonin-related compounds. Specific mass transitions would be optimized for this compound itself.
While LC-based methods are more commonly reported for compounds like this compound due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful analytical tool for volatile compounds. For analysis by GC-MS, this compound would likely require derivatization to increase its volatility and thermal stability. This process converts polar functional groups (like the N-H in the indole (B1671886) ring and the amide group) into less polar, more volatile derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. After derivatization, the compound can be separated on a GC column and identified by its characteristic mass spectrum.
Spectroscopic Methods for Structural Elucidation in Research
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. idrblab.net These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. acs.org In research, NMR spectra are typically recorded on high-field spectrometers, such as 400 MHz instruments. researchgate.net
¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the aromatic protons on the indole ring, the methoxy (B1213986) group protons, the protons on the propyl side chain (including the distinguishing beta-methyl group), and the amide protons.
¹³C NMR spectra reveal the number of chemically distinct carbon atoms in the molecule, including the carbons of the indole ring, the methoxy group, the side chain, and the carbonyl group of the amide.
While specific shift data for this compound is not detailed in the provided context, the table below shows typical chemical shifts for the core structure of related indole compounds. blogspot.com
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |
| ¹H NMR | 10.0 - 11.0 | Indole N-H proton |
| 6.8 - 7.5 | Aromatic protons (indole ring) | |
| 3.8 - 3.9 | Methoxy (-OCH₃) protons | |
| 2.5 - 3.5 | Side chain protons (-CH₂-, -CH-) | |
| 1.9 - 2.1 | Acetyl methyl (-COCH₃) protons | |
| 1.1 - 1.3 | Beta-methyl (-CH-CH₃) protons | |
| ¹³C NMR | 170 - 175 | Carbonyl carbon (C=O) |
| 110 - 155 | Aromatic & Indole carbons | |
| 55 - 56 | Methoxy carbon (-OCH₃) | |
| 20 - 40 | Side chain & methyl carbons |
This table represents characteristic NMR chemical shift ranges for melatonin-like structures based on available data for analogs. blogspot.com
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. acs.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. acs.org
The molecular weight of this compound (C₁₄H₁₈N₂O₂) is 246.31 g/mol . In mass spectrometry using soft ionization techniques like electrospray ionization (ESI), it would typically be observed as the protonated molecule [M+H]⁺ at m/z 247.3.
Fragmentation analysis (MS/MS) provides a structural fingerprint. The fragmentation of the this compound precursor ion would yield characteristic product ions, which are useful for structural confirmation and for developing specific quantitative methods (as in LC-MS/MS).
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to identify the functional groups and conjugated systems within a molecule. While extensive spectroscopic data is available for the parent compound, melatonin, specific, detailed research findings and experimental data tables for the IR and UV-Vis spectra of its analog, this compound, are not readily found in publicly accessible scientific literature.
The characterization of new or modified compounds like this compound would typically involve these methods to confirm its structure. IR spectroscopy would be used to identify the characteristic vibrational frequencies of its functional groups, while UV-Vis spectroscopy would characterize the electronic transitions within its indole ring system.
Expected Infrared (IR) Absorption Characteristics
Based on its molecular structure, the IR spectrum of this compound is expected to show absorption bands similar to those of melatonin, with slight shifts due to the presence of the beta-methyl group. Key functional groups that would produce characteristic signals include the N-H bonds of the indole ring and the amide group, the C=O of the amide, C-H bonds of the alkyl and aromatic portions, and the C-O bond of the methoxy group.
N-H Stretching: The indole N-H and the amide N-H would typically appear as distinct bands in the region of 3500-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretches from the indole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups would appear just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide (Amide I band) would be prominent in the 1680-1630 cm⁻¹ region.
N-H Bending: The amide II band, which arises from a combination of N-H bending and C-N stretching, is expected around 1550 cm⁻¹.
C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would produce a characteristic stretching band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Without experimental data, a precise data table for this compound cannot be constructed.
Expected UV-Vis Absorption Characteristics
UV-Vis spectroscopy provides information about the conjugated π-electron system of the indole nucleus. The spectrum of this compound would be predicted to be very similar to that of melatonin, which typically exhibits two main absorption maxima (λmax).
An intense peak around 220-230 nm.
A second, broader peak around 275-280 nm, characteristic of the indole chromophore.
The introduction of the beta-methyl group is a minor structural modification and is not expected to significantly alter the chromophore. Therefore, the absorption maxima would likely be very close to those observed for melatonin. For instance, studies on melatonin in various solvents show a primary absorption peak at approximately 278 nm. magritek.comnih.govresearchgate.net A similar profile would be anticipated for this compound, although slight shifts (bathochromic or hypsochromic) could occur.
A definitive data table for this compound's UV-Vis spectrum awaits experimental determination and publication in scientific literature.
Future Directions and Emerging Avenues in Beta Methylmelatonin Research
Exploration of Novel Receptor Subtypes and Binding Sites
While the primary targets for melatonin (B1676174) are the G protein-coupled receptors MT1 and MT2, ongoing research seeks to identify potential novel receptor subtypes or alternative binding sites that beta-methylmelatonin might interact with. Studies have begun to characterize the binding affinities of this compound and its analogues to the known human MT1 and MT2 receptor subtypes, often using radioligand binding assays researchgate.net. For instance, this compound and beta,beta-dimethylmelatonin (B10847059) have shown a slight decrease in binding affinity at human receptors compared to melatonin, but an increased potency in certain assays, such as those involving Xenopus laevis melanophores researchgate.net. Future research will focus on systematically exploring the structural modifications that influence binding to specific receptor subtypes and investigating whether this compound exhibits unique binding characteristics or interacts with previously unidentified melatonin-binding sites. This exploration is crucial for a comprehensive understanding of its pharmacological profile and potential therapeutic applications.
Development of Selective Probe Molecules for Receptor Studies
The development of selective probe molecules is essential for dissecting the complex signaling pathways mediated by melatonin receptors. These probes, which can be fluorescently labeled, radiolabeled, or possess specific agonist/antagonist properties, allow researchers to visualize receptor localization, quantify receptor density, and study receptor-ligand interactions with high precision. While traditional radioligands like 2-[125I]iodomelatonin have been instrumental, the development of novel probes tailored to specific receptor subtypes or even specific binding site conformations is an active area. Future research could involve synthesizing this compound derivatives designed as selective probes. For example, creating fluorescently tagged this compound analogues could enable real-time imaging of receptor dynamics in living cells and tissues. Similarly, developing this compound-based antagonists with high selectivity for either MT1 or MT2 receptors would be invaluable for pharmacological characterization and for distinguishing the specific roles of each receptor subtype in various physiological processes researchgate.net.
Integration of Omics Technologies in Mechanistic Research
The advent of omics technologies, including transcriptomics, proteomics, and metabolomics, offers powerful tools to elucidate the intricate molecular mechanisms underlying this compound's actions. By analyzing global changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolic profiles (metabolomics) following this compound treatment, researchers can identify novel downstream targets, signaling cascades, and cellular pathways that are modulated by this compound. For instance, transcriptomic analysis could reveal how this compound influences the expression of genes related to circadian clock machinery or cellular metabolism. Proteomic studies might identify specific proteins that interact with this compound or its receptors, shedding light on signal transduction. Integrating these data sets can provide a holistic view of this compound's cellular impact, moving beyond single-target investigations to a systems biology approach.
Advanced Computational Chemistry Approaches for Ligand Design
Computational chemistry plays a pivotal role in modern drug discovery and chemical biology, offering sophisticated methods for understanding molecular interactions and designing novel compounds. For this compound research, advanced computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are crucial. These techniques can predict how this compound and its structural variants interact with the MT1 and MT2 receptors, identify key amino acid residues involved in binding, and guide the rational design of new analogues with enhanced affinity, selectivity, or specific functional properties (e.g., agonist vs. antagonist). Building accurate three-dimensional homology models of melatonin receptors, as has been done for MT1 and MT2 acs.org, can further facilitate virtual screening and lead optimization efforts for this compound-based ligands.
Investigation of Biosynthetic and Metabolic Pathways of Analogues
Understanding the biosynthetic and metabolic fate of this compound and its analogues within biological systems is critical for evaluating their pharmacokinetic properties and potential therapeutic efficacy. While melatonin biosynthesis is well-characterized, the specific pathways involved in the synthesis and metabolism of synthetic analogues like this compound are often less understood. Future research should focus on identifying the enzymes responsible for the metabolism of this compound, elucidating its degradation products, and determining its stability in various physiological environments. Investigating whether this compound undergoes similar metabolic transformations as endogenous melatonin, such as N-acetylation and O-demethylation, or if its methyl substitution leads to unique metabolic routes, will be key. This knowledge is foundational for optimizing drug delivery, predicting drug-drug interactions, and understanding the duration and intensity of its biological effects.
Compound List:
this compound
Melatonin
Beta,beta-dimethylmelatonin
2-[125I]iodomelatonin
MT1 receptor
MT2 receptor
Agomelatine
Ramelteon
Luzindole
4P-PDOT
ICOA-9
SD6
S70254
DIV880
N-[1-(4-chloro-benzyl)-4-methoxy-1H-indol-2-ylmethyl]-propionamide
N-{[(3-O-substituted)anilino]alkyl}amides
Q & A
Basic Research Question: How can researchers synthesize and characterize beta-Methylmelatonin to ensure reproducibility?
Methodological Answer:
Synthesis protocols should follow strict stoichiometric controls, with intermediates validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Characterization requires spectral data (e.g., UV-Vis, FTIR) and chromatographic purity assessments (≥95% by HPLC). Detailed experimental steps, including solvent choices, reaction temperatures, and purification methods, must be documented to enable replication. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm structural integrity .
Basic Research Question: What in vitro and in vivo assays are suitable for assessing this compound’s pharmacokinetic properties?
Methodological Answer:
Use Caco-2 cell monolayers for permeability studies and microsomal stability assays (e.g., liver microsomes) to evaluate metabolic stability. In vivo, employ radiolabeled this compound in rodent models to track absorption, distribution, and elimination. Plasma and tissue samples should be analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with validated calibration curves. Ensure compliance with ARRIVE guidelines for animal studies .
Advanced Research Question: How should experimental designs address the dose-dependent effects and receptor specificity of this compound?
Methodological Answer:
Adopt a factorial design with varying doses (e.g., 0.1–100 µM) and receptor antagonists (e.g., luzindole for MT1/MT2 receptors) to isolate mechanisms. Include positive controls (e.g., melatonin) and negative controls (vehicle-only). Use siRNA knockdown or CRISPR-edited cell lines to confirm receptor-mediated effects. Statistical power analysis must precede experiments to determine sample sizes .
Advanced Research Question: How can contradictory findings in this compound’s efficacy across studies be systematically analyzed?
Methodological Answer:
Conduct a sensitivity analysis within a meta-analysis framework to identify moderators (e.g., species, administration routes, or assay types). Apply the I² statistic to quantify heterogeneity and subgroup analyses to resolve discrepancies. Use funnel plots and Egger’s regression to assess publication bias. Cross-validate results with in silico docking studies to reconcile mechanistic inconsistencies .
Advanced Research Question: What methodologies are critical for conducting a systematic review or meta-analysis on this compound’s therapeutic potential?
Methodological Answer:
Follow PRISMA guidelines:
Define inclusion/exclusion criteria (e.g., peer-reviewed studies with explicit dosing).
Search multiple databases (PubMed, Embase, Cochrane Library) using controlled vocabulary (MeSH terms: “this compound,” “melatonin analogs”).
Use dual-reviewer screening with Cohen’s κ ≥0.8 for reliability.
Extract data into standardized templates (e.g., PICOT framework).
Apply GRADE criteria for evidence quality assessment .
Advanced Data Analysis: Which statistical models are appropriate for analyzing this compound’s dose-response relationships?
Methodological Answer:
Fit data to sigmoidal dose-response curves (e.g., four-parameter logistic model) using nonlinear regression. Compare models via Akaike Information Criterion (AIC). For time-series data (e.g., circadian rhythm studies), use mixed-effects models with random intercepts for biological replicates. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Reproducibility: How can researchers ensure replicability of this compound studies across laboratories?
Methodological Answer:
Publish raw datasets, instrument calibration records, and detailed metadata (e.g., buffer pH, incubation times) in repositories like Zenodo or Figshare. Use standardized reference materials (e.g., USP-grade melatonin) for cross-lab validation. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide step-by-step protocols in supplementary materials .
Research Synthesis: How should forest plots and heterogeneity metrics be interpreted in meta-analyses of this compound?
Methodological Answer:
Forest plots visualize effect sizes (e.g., standardized mean differences) with 95% confidence intervals. Weights reflect study precision (inverse variance method). I² >50% indicates substantial heterogeneity; explore covariates (e.g., species, dosage) via meta-regression. Use random-effects models if heterogeneity is high, and report Tau² to quantify between-study variance .
Future Directions: What gaps exist in this compound research, and how can they guide experimental priorities?
Methodological Answer:
Prioritize understudied areas:
- Long-term toxicity profiles (e.g., 6-month rodent carcinogenicity assays).
- Cross-talk with non-canonical receptors (e.g., orphan GPCRs).
- Epigenetic effects (e.g., DNA methylation via bisulfite sequencing).
Use systematic review findings to identify underpowered or conflicting domains for targeted studies .
Methodological Frameworks: How can the PICOT framework refine research questions on this compound?
Methodological Answer:
Structure questions using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
